molecular formula C30H24N2O3 B308024 ethyl 4-[5-[bis(1H-indol-3-yl)methyl]furan-2-yl]benzoate

ethyl 4-[5-[bis(1H-indol-3-yl)methyl]furan-2-yl]benzoate

Cat. No.: B308024
M. Wt: 460.5 g/mol
InChI Key: UMQQFNBVGFTNKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[5-(di-1H-indol-3-ylmethyl)-2-furyl]benzoate is a complex organic compound that features a unique structure combining indole, furan, and benzoate moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[5-[bis(1H-indol-3-yl)methyl]furan-2-yl]benzoate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The furan ring can be introduced through a variety of methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound . The final step involves esterification to introduce the benzoate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Mechanism of Action

The mechanism of action of ethyl 4-[5-[bis(1H-indol-3-yl)methyl]furan-2-yl]benzoate involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with multiple receptors and enzymes, leading to a range of biological effects . The furan ring can also participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[5-(di-1H-indol-3-ylmethyl)-2-furyl]benzoate is unique due to its combination of indole, furan, and benzoate moieties, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C30H24N2O3

Molecular Weight

460.5 g/mol

IUPAC Name

ethyl 4-[5-[bis(1H-indol-3-yl)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C30H24N2O3/c1-2-34-30(33)20-13-11-19(12-14-20)27-15-16-28(35-27)29(23-17-31-25-9-5-3-7-21(23)25)24-18-32-26-10-6-4-8-22(24)26/h3-18,29,31-32H,2H2,1H3

InChI Key

UMQQFNBVGFTNKN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.